molecular formula C11H9NO2S2 B8386916 3-Phenacyl-2-thioxo-thiazolidin-4-one

3-Phenacyl-2-thioxo-thiazolidin-4-one

Cat. No. B8386916
M. Wt: 251.3 g/mol
InChI Key: SOVSHRRQAQJMAW-UHFFFAOYSA-N
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Patent
US07781463B2

Procedure details

Reagents: Rhodanine (133 mg, 1 mmol), K2CO3 (excess) and acetophenone bromide (199 mg, 1 mmol) in 25 ml of acetone.
Quantity
133 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
acetophenone bromide
Quantity
199 mg
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[S:3].C([O-])([O-])=O.[K+].[K+].[Br-].[C:15]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(=[O:17])[CH3:16]>CC(C)=O>[CH2:16]([N:4]1[C:5](=[O:6])[CH2:7][S:1][C:2]1=[S:3])[C:15]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:17] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
133 mg
Type
reactant
Smiles
S1C(=S)NC(=O)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
acetophenone bromide
Quantity
199 mg
Type
reactant
Smiles
[Br-].C(C)(=O)C1=CC=CC=C1
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C(=O)C1=CC=CC=C1)N1C(SCC1=O)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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